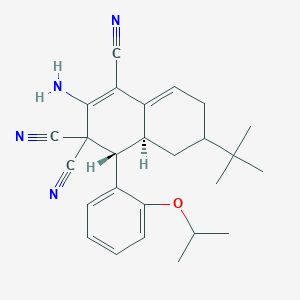

![molecular formula C14H10N2O4S B460550 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 625376-15-0](/img/structure/B460550.png)

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like the one you mentioned often belong to a class of organic compounds known as aminoglycosides . These are molecules or a portion of a molecule composed of amino-modified sugars.

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH 2 –homologation .Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyran ring, which is an unsaturated six-membered ring containing one oxygen atom . The position of one sp3 hybridized carbon is determined by adding H in its name .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters . This process is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined experimentally . Infrared spectroscopy can provide information about functional groups present in the molecule .Scientific Research Applications

Green Synthesis and Biological Applications

A study by Fardad Ostadsharif Memar et al. (2020) highlights the green synthesis of pyrano[3,2-b]pyran derivatives, including the compound of interest, using a nano Si–Mg–fluorapatite catalyst. This method emphasizes high yields, short reaction times, and the absence of toxic solvents. The synthesized compounds demonstrated notable antibacterial activity against Staphylococcus aureus and exhibited promising antioxidant properties Fardad Ostadsharif Memar et al., 2020.

Catalytic Synthesis Approaches

Another research avenue explores the use of SiO2–OSO3H nanoparticles as a catalyst for the synthesis of 2-Amino-8-Oxo-4,8-Dihydropyrano[3,2-b]Pyran-3-Carbonitrile derivatives in water, presenting a green protocol that yields high-efficiency products B. Sadeghi et al., 2014.

Material Science and Photovoltaic Applications

The structural and optical properties of certain derivatives have been studied, revealing applications in thin film and photodiode fabrication. H. Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential in organic–inorganic photodiode fabrication H. Zeyada et al., 2016.

Fluorescence and Chemical Sensing

Substituent-dependent tunable fluorescence in thieno[3,2-c]pyrans has been reported, showing that these compounds can exhibit high fluorescence quantum yields with large Stokes shifts. This property suggests applications in fluorescence-based sensors and molecular probes S. N. Sahu et al., 2014.

Dielectric Properties and Electronic Applications

The AC electrical conductivity and dielectric properties of certain pyrano[3,2-c]quinoline derivatives have been studied, pointing to their use in electronic devices due to their significant dielectric constants and electrical conduction mechanisms H. Zeyada et al., 2016.

properties

IUPAC Name |

2-amino-6-(hydroxymethyl)-8-oxo-4-thiophen-2-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c15-5-8-11(10-2-1-3-21-10)13-12(20-14(8)16)9(18)4-7(6-17)19-13/h1-4,11,17H,6,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTDKQKZCHBNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-[2-(butyloxy)phenyl]-3-(1,1-dimethylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460467.png)

![6-amino-1'-[(4-chlorophenyl)methyl]-3-(methoxymethyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460468.png)

![6'-Amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B460470.png)

![6-Amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460471.png)

![6-Amino-4-(2-isopropoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460472.png)

![6-Amino-3-ethyl-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460473.png)

![2-amino-4-[4-fluoro-3-(phenyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460475.png)

![2-Thioxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B460481.png)

![6-Amino-3-methyl-4-{2-[(1-methylethyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460482.png)

![Isopropyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460489.png)